molecular formula C22H20N4O6 B2654444 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 1105226-23-0

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2654444
CAS No.: 1105226-23-0
M. Wt: 436.424
InChI Key: VACYCTMZPPIRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a synthetic bioactive molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:

  • A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, known for enhancing electron-rich aromatic interactions in biological systems.
  • A furan-2-ylmethyl acetamide side chain, likely influencing solubility and target engagement.

The 1,2,4-oxadiazole ring, for instance, is a common pharmacophore in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-29-17-8-7-14(11-18(17)30-2)20-24-21(32-25-20)16-6-3-9-26(22(16)28)13-19(27)23-12-15-5-4-10-31-15/h3-11H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYCTMZPPIRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the 1,2,4-oxadiazole ring. The subsequent steps involve the introduction of the dihydropyridinone moiety and the final coupling with the furan-2-ylmethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be critical to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of its substituents. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues
Compound Name/ID Key Structural Features Bioactivity/Notes Reference
Target Compound 3,4-Dimethoxyphenyl-oxadiazole; furanmethyl Hypothesized anti-inflammatory/kinase inhibition
Compound 1 () Similar oxadiazole core; variable substituents NMR shifts indicate conserved chemical environments, differing in regions A/B [2]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Furan-linked triazole; sulfanyl group Anti-exudative activity (10 mg/kg) comparable to diclofenac [3]
N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () Methyl-oxadiazole; fused oxazolo-oxazine Potent kinase inhibition (45.5% yield in synthesis) [7]
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Fluorophenyl-chromenone; pyrazolopyrimidine Anticandidate for oncology (19% yield) [4]
Key Observations:

Oxadiazole vs. Triazole Cores: The target compound’s 1,2,4-oxadiazole ring (vs. triazole in ) may confer greater metabolic stability due to reduced hydrogen-bond donor capacity .

Substituent Impact: The 3,4-dimethoxyphenyl group (target compound) likely enhances lipophilicity and π-π stacking compared to methyl-oxadiazole () or fluorophenyl groups (). The furanmethyl side chain may improve solubility relative to bulkier substituents (e.g., chromenone in ).

Synthetic Accessibility : The target compound’s synthesis (unreported in evidence) might parallel methods for analogues, such as palladium-catalyzed cross-coupling () or nucleophilic substitution (), but yields could vary due to steric hindrance from the dimethoxyphenyl group .

Bioactivity and Pharmacological Potential

  • However, the oxadiazole core may shift selectivity toward kinase targets (e.g., JAK/STAT) over cyclooxygenase (COX) inhibition .
  • Kinase Inhibition : Analogues with methyl-oxadiazole () show high potency, implying that the target’s dimethoxyphenyl group could fine-tune binding affinity or solubility .

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The IUPAC name of the compound indicates a sophisticated structure featuring multiple functional groups that contribute to its biological activity. The synthesis involves several steps, starting with the preparation of the 3,4-dimethoxyphenyl derivative and culminating in the formation of the final compound through reactions involving oxadiazole and dihydropyridinone moieties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor interactions, leading to significant biological effects. The presence of the oxadiazole ring is particularly noteworthy as compounds with this structure have shown promising antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit potent antimicrobial effects. For instance, compounds similar to this compound have been tested against various strains of bacteria and fungi. These studies indicate that such compounds can inhibit biofilm formation and exhibit activity against resistant strains like MRSA .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain derivatives can selectively induce cell death in cancer cell lines while sparing normal cells. For example, in a study involving L929 cells, specific concentrations of related compounds showed increased metabolic activity at lower doses but significant cytotoxicity at higher concentrations .

Case Studies and Data Tables

Table 1: Antimicrobial Activity of Related Compounds

CompoundTested StrainsMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CC. albicans32 µg/mL

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Compound ACompound BCompound C
6110%105%98%
12120%115%85%
2595%90%80%
5070%60%55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.